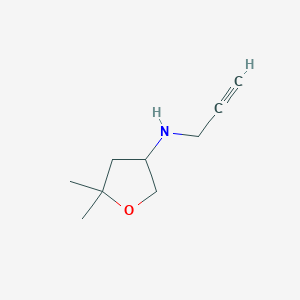

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine

CAS No.:

Cat. No.: VC17534900

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 5,5-dimethyl-N-prop-2-ynyloxolan-3-amine |

| Standard InChI | InChI=1S/C9H15NO/c1-4-5-10-8-6-9(2,3)11-7-8/h1,8,10H,5-7H2,2-3H3 |

| Standard InChI Key | YCYXRRDUUFLONF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(CO1)NCC#C)C |

Introduction

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is a chemical compound belonging to the propargylamine family. It features a unique five-membered oxolane ring structure, which is also known as a tetrahydrofuran ring, with a dimethyl substituent and a propynyl group attached to the nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Synthesis and Reaction Mechanisms

The synthesis of 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine typically involves the reaction of 2,2-dimethyl-3-oxolanyl chloride with propargylamine under basic conditions using an organic solvent like dichloromethane. A base such as triethylamine is often employed to neutralize hydrochloric acid generated during the reaction.

Synthesis Conditions

-

Starting Materials: 2,2-Dimethyl-3-oxolanyl chloride and propargylamine.

-

Solvent: Dichloromethane.

-

Base: Triethylamine.

-

Conditions: Basic conditions.

Chemical Reactions

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.

Reaction Types and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous solution |

| Reduction | Lithium aluminum hydride | Anhydrous solvent |

| Substitution | Halides, thiols, amines | Organic solvents |

Potential Applications

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine has potential applications in various scientific fields due to its biological activities. It can interact with specific molecular targets such as enzymes or receptors, making it a candidate for further investigation in pharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume